

Application Note: Quantification of Piperaquine Phosphate Using a Validated RP-HPLC Method

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Compound of Interest

Compound Name: *Piperaquine Phosphate*

Cat. No.: *B1582803*

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Introduction

Piperaquine phosphate is a bisquinoline antimalarial agent effective against chloroquine-resistant strains of *Plasmodium falciparum*. It is commonly used in combination therapies, such as with dihydroartemisinin, for the treatment of uncomplicated malaria.[1] Accurate and reliable quantification of **piperaquine phosphate** in bulk drug substances and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the routine analysis of **piperaquine phosphate**. The method is demonstrated to be simple, precise, accurate, and stability-indicating as per ICH guidelines.[2]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Column: Symmetry C18, 4.6 x 150 mm, 5 µm particle size.[1][3]
- Reagents:
 - **Piperaquine Phosphate** (Reference Standard)
 - Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade[3]

- Methanol, HPLC Grade[3]
- Orthophosphoric Acid, AR Grade[1][4]
- Deionized Water, HPLC Grade
- Apparatus:
 - Analytical Balance
 - pH Meter
 - Ultrasonic Bath
 - 0.45 µm Membrane Filter

Preparation of Solutions

- Phosphate Buffer (pH 4.6): Dissolve 6.8 grams of KH_2PO_4 in 1000 mL of HPLC grade water. Adjust the pH to 4.6 using orthophosphoric acid.[1][3]
- Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.6) in a 70:30 (v/v) ratio. Filter the solution through a 0.45 µm membrane filter and degas in an ultrasonic bath for 5-10 minutes prior to use.[1][3]
- Diluent: The mobile phase is used as the diluent for preparing standard and sample solutions.[1]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **piperaquine phosphate** reference standard and transfer it into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate to dissolve completely, and then make up the volume to the mark with the diluent.[1][3]
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions for linearity, typically ranging from 25 to 125 µg/mL, by diluting with the diluent.[3]
- Sample Preparation (from Tablets):

- Weigh and finely powder no fewer than 10 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **piperaquine phosphate** and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the diluent to achieve a final concentration within the linearity range (e.g., by diluting 3 mL to 10 mL).[3]

Chromatographic Conditions

The quantitative analysis is performed using the parameters summarized in the table below.

Parameter	Condition
Instrument	HPLC with UV/PDA Detector
Column	Symmetry C18 (4.6 x 150 mm, 5 µm)[1][3]
Mobile Phase	Methanol : Phosphate Buffer (pH 4.6) (70:30 v/v)[1][3]
Flow Rate	1.0 mL/min[2][3]
Detection Wavelength	273 nm[1][3]
Injection Volume	10 µL[1]
Column Temperature	Ambient (e.g., 25°C)[2]
Run Time	Approximately 7 minutes[3]

Method Validation Summary

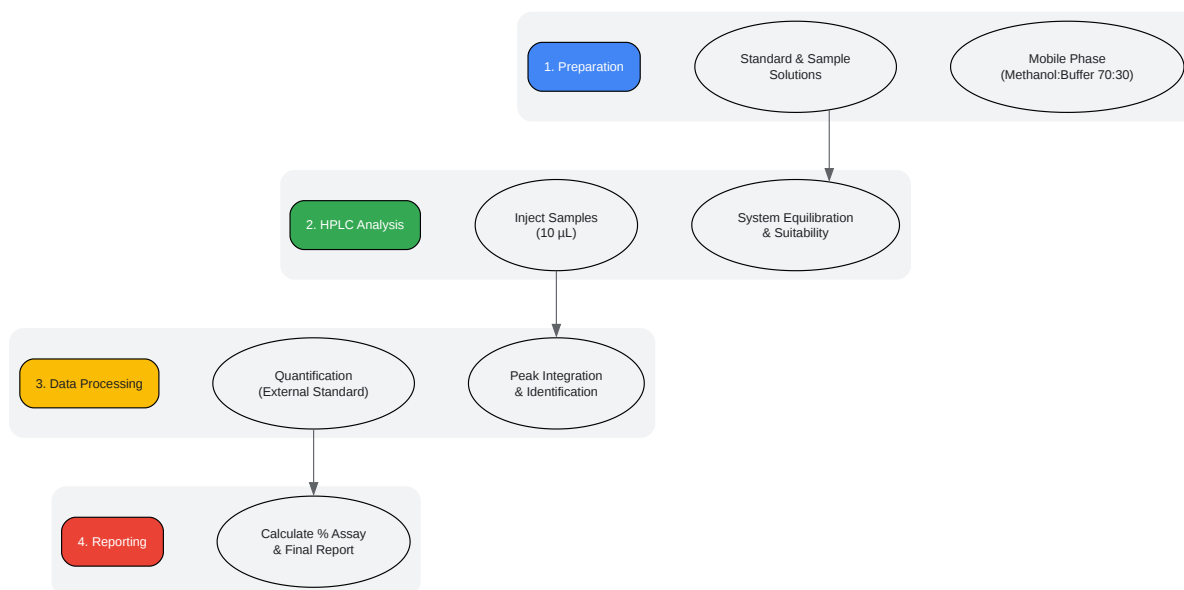
The described analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	25 - 125 µg/mL[3]
Correlation Coefficient (r ²)	> 0.999[3]
Accuracy (% Recovery)	99.8% - 101.0%[5]
Precision (% RSD)	< 2.0%[1][2]
Limit of Detection (LOD)	2.79 µg/mL[5]
Limit of Quantitation (LOQ)	8.45 µg/mL[5]
Specificity	No interference from excipients or degradation products.
Robustness	Method is reliable under minor variations in flow rate and mobile phase composition.

Visualized Workflows

Experimental Workflow Diagram

The following diagram illustrates the step-by-step process for the quantification of **piperaquine phosphate**.

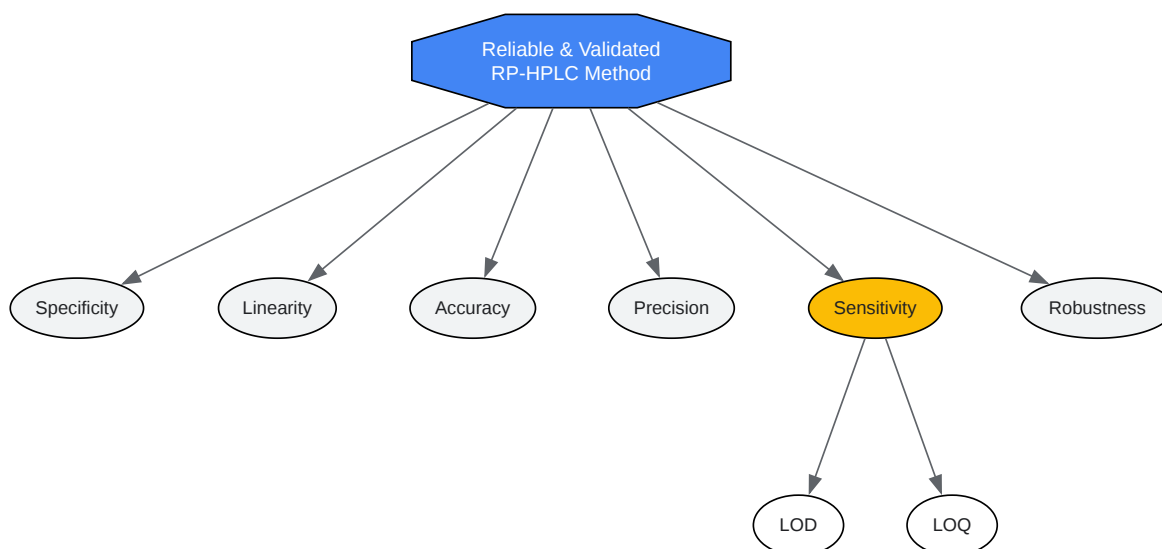


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Caption: RP-HPLC experimental workflow for **piperazine phosphate** analysis.

Method Validation Relationship Diagram

This diagram shows the logical connection between core validation parameters that ensure the method's reliability.



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Caption: Interrelationship of key ICH validation parameters for an analytical method.

Conclusion

The RP-HPLC method described provides a straightforward and dependable approach for the quantification of **piperaquine phosphate**. With a simple mobile phase, readily available C18 column, and a short run time, the method is highly efficient for quality control and routine analysis in a laboratory setting. The comprehensive validation confirms that the method is linear, accurate, precise, and specific, making it suitable for its intended application in the analysis of bulk drug and pharmaceutical formulations.

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